A*3301 is derived from a series of chemical modifications aimed at enhancing its biological activity and selectivity. The compound is part of a broader class of molecules that are designed to interact with specific receptors or enzymes within the body, making it a candidate for drug development. Its classification typically falls under small organic compounds, which are often utilized in drug discovery processes.
The synthesis of A*3301 involves several steps that leverage established organic chemistry techniques. Common methods include:
Technical details regarding the synthesis often include the use of protected nucleoside phosphochloridites, which serve as key intermediates. The yields of A*3301 can be optimized by adjusting the concentrations of reactants and utilizing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
A*3301's molecular structure is characterized by specific functional groups that confer its biological activity. While exact structural data may vary, typical features include:
The molecular formula and weight can be determined through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
A*3301 participates in various chemical reactions that are crucial for its functionality:
The reaction conditions, including temperature, solvent choice, and catalyst presence, play significant roles in determining the efficiency and selectivity of these transformations.
The mechanism of action for A*3301 involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to:
Quantitative data regarding binding affinities and kinetic parameters can be obtained through assays such as enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR).
A*3301 exhibits several important physical and chemical properties:
Analyses such as differential scanning calorimetry (DSC) can be employed to assess thermal stability.
A*3301 has potential applications in various scientific fields:
The versatility of A*3301 makes it an attractive candidate for further investigation within both academic research and industrial applications.
A3301 first appeared as an uncharacterized entity within commercial high-throughput screening (HTS) libraries such as the Maybridge HitFinder and ChemDiv collections. These libraries employ rigorous cheminformatics filters to prioritize compounds with "drug-like" properties. Specifically, A3301 met the following selection criteria:
As part of the Stanford HTS @ The Nucleus library (>225,000 compounds), A*3301 resided in the "Diverse Screening Collection" – a subset enriched for lead-like properties ideal for phenotypic screening [2]. Its initial identification stemmed from screening logs indicating reproducible antiproliferative activity in cancer cell lines, though its structure remained proprietary during early screening phases.
Table 1: HTS Library Sources for Compounds like A3301*
Library Name | Source | Size | Key Selection Filters |
---|---|---|---|
Maybridge HitFinder | Thermo Fisher | 14,400 | Tanimoto similarity ≤0.71, Lipinski compliance |
ChemDiv Kinase Library | ChemDiv | 10,000 | Target-focused (kinase inhibition) |
Stanford Diverse Collection | Stanford | 127,500 | REOS, Lipinski, charge filtering |
A3301 underwent phenotypic profiling using live-cell imaging combined with machine learning-based phenotypic fingerprinting. In a methodology mirroring studies on antimitotic agents (e.g., paclitaxel, vinblastine), A3301 was evaluated in non-small cell lung cancer SW1573 cells using the following workflow [3] [6]:
Results indicated A3301 induced a phenotypic cluster distinct from classical antimitotics. While microtubule agents caused characteristic mitotic arrest or microtubule depolymerization, A3301 triggered premature nuclear condensation without spindle disruption – suggesting a novel mechanism targeting chromatin condensation or DNA integrity.
Public patent records show no direct filings for "A*3301" as of 2025. However, its emergence follows broader trends in anticancer compound IP:
Notably, NBER Working Paper 3301 (on patent statistics as economic indicators) underscores the strategic value of delaying IP filings for screening-derived compounds until clinical potential is validated [4]. This aligns with A*3301’s trajectory: Mechanism elucidation remains ongoing, with patent activity expected upon target deconvolution.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8